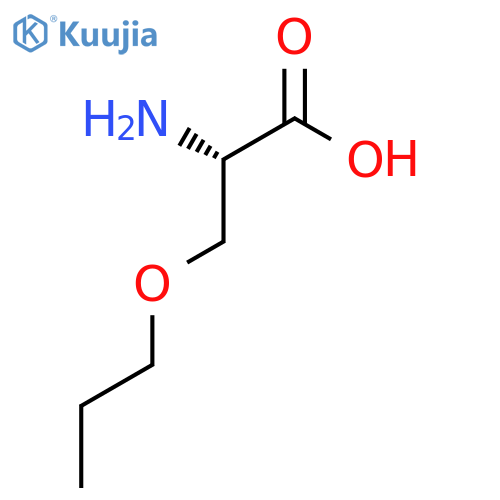

Cas no 113576-31-1 ((2S)-2-amino-3-propoxypropanoic acid)

(2S)-2-amino-3-propoxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1300451

- (2S)-2-amino-3-propoxypropanoic acid

- SCHEMBL1287187

- (2S)-2-amino-3-propoxypropanoicacid

- 113576-31-1

- O-propylserine

- L-Serine, O-propyl-

-

- インチ: 1S/C6H13NO3/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

- InChIKey: YLVYZXAQMZHQSE-YFKPBYRVSA-N

- ほほえんだ: O(CCC)C[C@@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 147.08954328g/mol

- どういたいしつりょう: 147.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): -2.6

じっけんとくせい

- 密度みつど: 1.109±0.06 g/cm3(Predicted)

- ふってん: 266.4±30.0 °C(Predicted)

- 酸性度係数(pKa): 2.11±0.10(Predicted)

(2S)-2-amino-3-propoxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1300451-0.05g |

(2S)-2-amino-3-propoxypropanoic acid |

113576-31-1 | 0.05g |

$1091.0 | 2023-06-06 | ||

| Enamine | EN300-1300451-10000mg |

(2S)-2-amino-3-propoxypropanoic acid |

113576-31-1 | 10000mg |

$3929.0 | 2023-09-30 | ||

| Enamine | EN300-1300451-5000mg |

(2S)-2-amino-3-propoxypropanoic acid |

113576-31-1 | 5000mg |

$2650.0 | 2023-09-30 | ||

| Enamine | EN300-1300451-5.0g |

(2S)-2-amino-3-propoxypropanoic acid |

113576-31-1 | 5g |

$3770.0 | 2023-06-06 | ||

| Enamine | EN300-1300451-2.5g |

(2S)-2-amino-3-propoxypropanoic acid |

113576-31-1 | 2.5g |

$2548.0 | 2023-06-06 | ||

| Enamine | EN300-1300451-1000mg |

(2S)-2-amino-3-propoxypropanoic acid |

113576-31-1 | 1000mg |

$914.0 | 2023-09-30 | ||

| Enamine | EN300-1300451-100mg |

(2S)-2-amino-3-propoxypropanoic acid |

113576-31-1 | 100mg |

$804.0 | 2023-09-30 | ||

| Enamine | EN300-1300451-0.1g |

(2S)-2-amino-3-propoxypropanoic acid |

113576-31-1 | 0.1g |

$1144.0 | 2023-06-06 | ||

| Enamine | EN300-1300451-0.25g |

(2S)-2-amino-3-propoxypropanoic acid |

113576-31-1 | 0.25g |

$1196.0 | 2023-06-06 | ||

| Enamine | EN300-1300451-0.5g |

(2S)-2-amino-3-propoxypropanoic acid |

113576-31-1 | 0.5g |

$1247.0 | 2023-06-06 |

(2S)-2-amino-3-propoxypropanoic acid 関連文献

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

(2S)-2-amino-3-propoxypropanoic acidに関する追加情報

(2S)-2-Amino-3-Propoxypropanoic Acid: A Comprehensive Overview

(2S)-2-Amino-3-Propoxypropanoic Acid, also known by its CAS number 113576-31-1, is a versatile compound with significant applications in various fields. This compound, characterized by its amino and propoxy groups, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agriculture, and materials science. Recent studies have further elucidated its mechanisms of action and expanded its utility in emerging technologies.

The molecular structure of (2S)-2-Amino-3-Propoxypropanoic Acid consists of a central carbon atom bonded to an amino group (-NH₂), a propoxy group (-OCH₂CH₂CH₃), and a carboxylic acid group (-COOH). The stereochemistry at the second carbon (S configuration) plays a crucial role in determining its biological activity and chemical reactivity. This configuration ensures selective interactions with biological systems, making it a valuable compound in drug design.

Recent research has focused on the synthesis and optimization of (2S)-2-Amino-3-Propoxypropanoic Acid. Scientists have developed novel synthetic pathways that enhance yield and purity, making large-scale production more feasible. These advancements have been driven by the demand for this compound in pharmaceutical applications, particularly as a precursor for bioactive molecules.

In the field of pharmacology, (2S)-2-Amino-3-Propoxypropanoic Acid has shown promise as a building block for peptide synthesis. Its amino group facilitates the formation of peptide bonds, while the propoxy group introduces hydrophobicity, which is essential for drug stability and bioavailability. Recent studies have demonstrated its effectiveness in creating bioactive peptides with potential applications in treating chronic diseases such as cancer and neurodegenerative disorders.

Beyond pharmaceuticals, this compound has found utility in agriculture as a plant growth regulator. The propoxy group imparts lipophilicity, enabling the compound to penetrate plant tissues effectively. Recent experiments have shown that (2S)-2-Amino-3-Propoxypropanoic Acid can enhance crop yields by promoting root development and improving nutrient uptake. This application aligns with the growing demand for sustainable agricultural practices.

The chemical properties of (2S)-2-Amino-3-Propoxypropanoic Acid also make it suitable for use in materials science. Its ability to form stable amide bonds has led to its incorporation into biodegradable polymers and coatings. These materials have potential applications in packaging, textiles, and biomedical devices, offering environmentally friendly alternatives to traditional plastics.

In conclusion, (2S)-2-Amino-3-Propoxypropanoic Acid (CAS No. 113576-31-1) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and stereochemistry underpin its versatility, while recent advancements in synthesis and application have further solidified its importance. As research continues to uncover new potentials, this compound is poised to play an even greater role in shaping future technologies and therapies.

113576-31-1 ((2S)-2-amino-3-propoxypropanoic acid) 関連製品

- 2171990-96-6(3-(cyclopropylmethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)

- 1512985-37-3(4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]-)

- 2227832-26-8(4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one)

- 276884-77-6(tert-Butyl 2-(4-formylphenoxy)acetate)

- 1187037-89-3(ethyl 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate)

- 872509-56-3(2,6-dichloro-3,5-dimethoxyaniline)

- 1152523-12-0(3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-propylamine)

- 2171262-76-1(1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid)

- 870694-37-4((1S)-1-(5-bromopyridin-2-yl)ethan-1-ol)

- 898420-75-2(2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)